Defined Chiral Identity vs. Racemic or (R)-Isomer Controls
This product is the single (S)-enantiomer, as confirmed by the stereochemical descriptor in its IUPAC name (3S) and its defined atom stereocenter count of 1 . This contrasts with the racemic mixture 1-(azetidin-3-yl)pyrrolidin-3-ol (CAS 178311-54-1) and the (R)-enantiomer (CAS 1257293-74-5). While specific enantiomeric excess (e.e.) values are not provided on publicly available vendor COAs for this specific lot, the FDA's guidance on stereoisomeric drugs emphasizes that opposite enantiomers must be treated as different chemical entities due to potential differences in pharmacodynamic and pharmacokinetic profiles .
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (S)-enantiomer, single defined chiral center (PubChem defined stereocenter count = 1) |
| Comparator Or Baseline | Racemic mixture (CAS 178311-54-1) = undefined stereochemistry; (R)-enantiomer (CAS 1257293-74-5) |
| Quantified Difference | Qualitative binary difference: single enantiomer vs. racemate |
| Conditions | Structural identity established by IUPAC name, InChI, and SMILES notation |
Why This Matters
The (S)-enantiomer's defined chirality is critical for reproducible structure-activity relationship (SAR) studies; substitution with the racemate or (R)-isomer can invalidate biological assay results.
- [1] PubChem. (2025). Compound Summary for CID 91825875, (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol dihydrochloride. National Center for Biotechnology Information. View Source
- [2] U.S. Food and Drug Administration. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality, 4(5), 338-340. View Source
